
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bromo-difluoro-dihydronaphthalene, is a chemical compound that has been widely studied in scientific research due to its various applications. This compound is a member of the difluoronaphthalene family and is composed of a bromine atom and two fluorine atoms attached to a naphthalene backbone. It is a colorless, crystalline solid with a melting point of approximately 120°C and a boiling point of approximately 300°C.
科学的研究の応用
Synthesis and Chemical Reactivity
The compound 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one has been a subject of interest in various chemical synthesis and reactivity studies. Notably, it has been involved in the preparation of other complex chemical structures. For instance, Müller and Nguyen-Thi (1984) demonstrated the preparation of 1, 1-Difluorocyclopropa[a]naphthalene from a bromo-dihydronaphthalene derivative via a series of reactions, showcasing the compound's utility in complex synthetic pathways (Müller & Nguyen-Thi, 1984). Similarly, Quinn and Rae (1981) discussed the decarbonylation of homophthalic anhydride derivatives, including the 5,8-difluoro variant, further exemplifying the versatility of such compounds in synthetic organic chemistry (Quinn & Rae, 1981).
Synthesis of Chrysenes and Related Compounds
Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other a-fused phenanthrenes using a palladium(0) coupling-electrocyclic ring closure sequence, starting from compounds like 2-bromo-1-vinyl-3,4-dihydronaphthalene. This research highlights the potential of bromo-dihydronaphthalene derivatives in the synthesis of polycyclic aromatic hydrocarbons (Gilchrist & Summersell, 1988).
NMR Spectroscopy and Chemical Structure Analysis
In the realm of spectroscopic analysis, Alam et al. (1995) conducted comprehensive 1H and 13C NMR studies on various substituted dihydronaphthalene compounds, including 5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one. These studies are crucial for understanding the structural and electronic characteristics of these compounds, offering insights into their chemical behavior (Alam et al., 1995).
特性
IUPAC Name |
7-bromo-5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-6-4-7(12)5-2-1-3-8(14)9(5)10(6)13/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXHOJQTUXBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
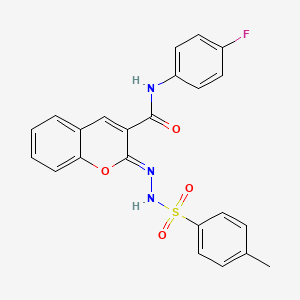
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
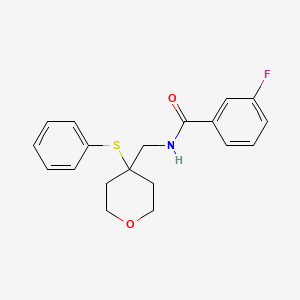

![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)

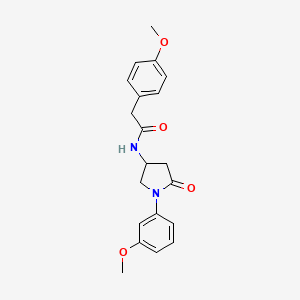

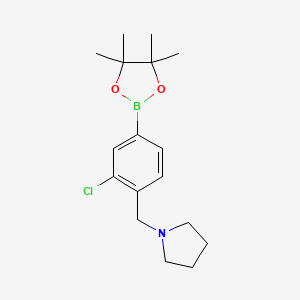

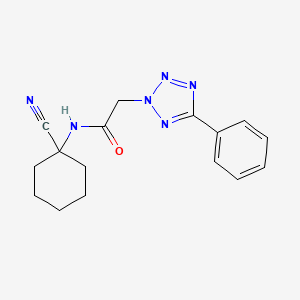
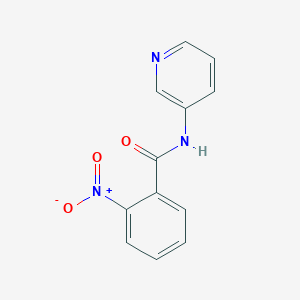
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)